
Benzoic-18O acid, 4-(hydroxy-18O)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic-18O acid, 4-(hydroxy-18O)- is a labeled compound where the oxygen atoms in the benzoic acid and hydroxy groups are replaced with the isotope oxygen-18. This compound is primarily used in scientific research to trace and study various biochemical and chemical processes due to the presence of the stable isotope.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic-18O acid, 4-(hydroxy-18O)- typically involves the incorporation of oxygen-18 into the benzoic acid structure. One common method is the oxidation of toluene-18O using potassium permanganate in an alkaline medium. The reaction conditions include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete oxidation.
Industrial Production Methods
Industrial production of Benzoic-18O acid, 4-(hydroxy-18O)- is less common due to the high cost of oxygen-18. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale. The use of specialized equipment to handle isotopically labeled compounds and ensure high purity is essential.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic-18O acid, 4-(hydroxy-18O)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it to benzyl alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, primarily occur at the ortho position relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (H2SO4).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, chlorobenzoic acids, and sulfonic acids.
Aplicaciones Científicas De Investigación
Benzoic-18O acid, 4-(hydroxy-18O)- is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Studying reaction mechanisms and pathways, particularly those involving oxygen transfer.
Biology: Tracing metabolic pathways and understanding enzyme-catalyzed reactions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which Benzoic-18O acid, 4-(hydroxy-18O)- exerts its effects is primarily through its participation in chemical reactions where the oxygen-18 isotope acts as a tracer. This allows researchers to follow the movement and transformation of the compound in various processes. The molecular targets and pathways involved include enzyme-catalyzed reactions in metabolic pathways and chemical transformations in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Salicylic acid (2-hydroxybenzoic acid)
- p-Hydroxybenzoic acid (4-hydroxybenzoic acid)
- Protocatechuic acid (3,4-dihydroxybenzoic acid)
- Gallic acid (3,4,5-trihydroxybenzoic acid)
Uniqueness
Benzoic-18O acid, 4-(hydroxy-18O)- is unique due to its isotopic labeling with oxygen-18, which is not present in the similar compounds listed above. This labeling allows for specific tracing and studying of oxygen-involved processes, making it a valuable tool in research applications.
Propiedades
Fórmula molecular |
C7H6O3 |
|---|---|
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
4-(18O)oxidanyl(18O)benzoic acid |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i8+2,9+2 |
Clave InChI |
FJKROLUGYXJWQN-UUQIGZEMSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)[18OH])[18OH] |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


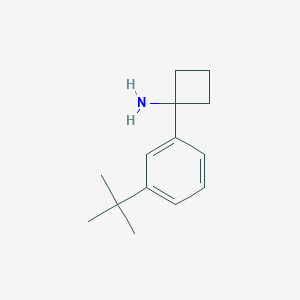
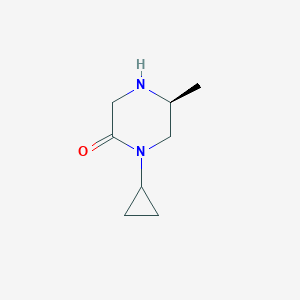
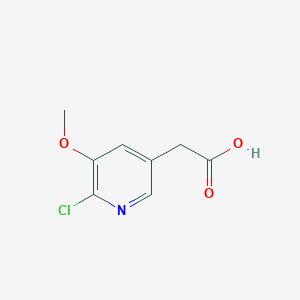
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B12958228.png)
![10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene](/img/structure/B12958229.png)
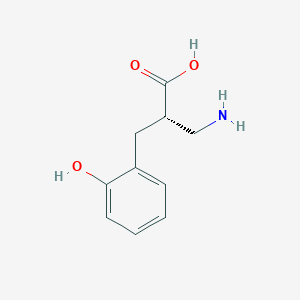
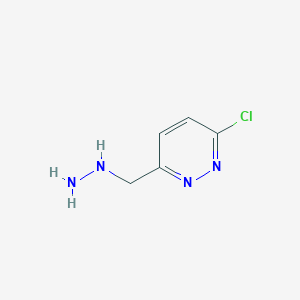


![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)

